molecular formula C8H7BrN4S B187333 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 61055-40-1

4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B187333
CAS No.: 61055-40-1
M. Wt: 271.14 g/mol
InChI Key: JAKRMPFVBCPVRZ-UHFFFAOYSA-N
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Description

4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is a versatile chemical intermediate in medicinal chemistry, serving as a core building block for the synthesis of novel compounds with potential biological activity. Its primary research value lies in its use as a precursor for the development of new therapeutic agents; it has been utilized as a starting material to generate a library of alkyd derivatives for biological evaluation . The 1,2,4-triazole core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of chemotherapeutic activities in research settings, including marked antibacterial and anti-proliferative effects against various cancer cell lines . Furthermore, the structure of this compound, featuring sulfur and nitrogen donor atoms, makes it a candidate for use in coordination chemistry as a ligand for forming metal complexes, which are explored for their unique chemical and physical properties . Research into similar 1,2,4-triazole-3-thiol compounds indicates potential mechanisms of action for derived molecules may include high-affinity binding to enzymatic targets such as DNA gyrase in antibacterial applications or cyclin-dependent kinase 2 (CDK2) in anti-proliferative studies .

Properties

IUPAC Name

4-amino-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKRMPFVBCPVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354242
Record name 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61055-40-1
Record name 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(2-Bromobenzoyl)hydrazinecarbodithioate

In a representative procedure, 2-bromobenzoic acid is activated using 1,1′-carbonyldiimidazole (CDI) in dry tetrahydrofuran (THF), yielding a reactive mixed carbonate intermediate. Subsequent treatment with hydrazine monohydrate produces 2-bromobenzoyl hydrazine (6 ). Reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol generates the potassium salt of 2-(2-bromobenzoyl)hydrazinecarbodithioate (7 ).

Reaction Conditions:

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Yield of 7 85–90%

Cyclization to Target Triazolethione

The potassium salt (7 ) undergoes cyclization upon treatment with hydrazine hydrate in aqueous medium. Acidification with hydrochloric acid (HCl) precipitates the final product, 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol (8 ).

Optimized Parameters:

ParameterValue
Hydrazine Hydrate2.5 equivalents
Temperature100°C (reflux)
Acidification Agent6 M HCl
Final Yield72–78%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. While direct literature reports on the 2-bromophenyl derivative are limited, analogous systems provide actionable insights.

Generalized Protocol

A mixture of 2-bromobenzoic acid hydrazide, thiourea, and KOH is irradiated in a sealed vessel under controlled conditions.

Microwave Parameters:

ParameterValue
Power300 W
Temperature165°C
Pressure12.2 bar
Time30–45 minutes
Yield88% (theoretical)

Structural Characterization and Analytical Data

Spectroscopic Signatures

¹H NMR (DMSO-d₆):

  • δ 7.2–8.1 (m, 4H, Ar-H)

  • δ 14.11 (s, 1H, S-H)

¹³C NMR:

  • δ 168.9 (C=S)

  • δ 120–140 (Ar-C)

IR (KBr):

  • 758 cm⁻¹ (C-S stretch)

  • 3300 cm⁻¹ (N-H stretch)

Mass Spectrometry

  • Molecular Ion: m/z 277.1 [M+H]⁺

  • Isotopic Pattern: m/z 279.1 (³⁵Cl/³⁷Cl)

Tautomerism and Reactivity Considerations

The compound exists in thiol-thione equilibrium, influencing subsequent derivatization:

Thiol Form (Dominant):

  • Favors S-alkylation under basic conditions.

Thione Form:

  • Reacts with electrophiles at N1 position.

Equilibrium Shift:

ConditionFavored Tautomer
pH < 7Thione
pH > 9Thiolate

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Pilot-scale studies demonstrate enhanced efficiency using tubular flow systems:

MetricBatch ReactorFlow Reactor
Space-Time Yield0.8 g/L·h3.2 g/L·h
Purity95%98%

Solvent Recycling

Ethanol recovery via fractional distillation reduces production costs by 40% in closed-loop systems.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Classical Cyclization72–78958–10 hoursModerate
Microwave-Assisted88980.5–1 hourHigh
Flow Chemistry85992 hoursIndustrial

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo ketones under basic conditions. This reaction is pivotal for synthesizing thioether derivatives.

Reaction Conditions and Outcomes

ReagentBase/SolventProductYieldSource
2-Bromo-1-phenylethanoneCs₂CO₃/DMF2-((4-Amino-5-(2-bromophenyl)-4H-triazol-3-yl)thio)-1-phenylethan-1-one61%
1-BromohexaneKOH/DMF5-(Hexylthio)-3-(2-bromophenyl)-4H-1,2,4-triazol-4-amine52–88%

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of the alkyl halide. For example, treatment with 2-bromo-1-phenylethanone in DMF generates a ketone intermediate .

Reduction Reactions

The ketone products from S-alkylation can be reduced to secondary alcohols using hydride donors.

Reduction of Ketone Intermediate

ReagentSolventProductYieldSource
NaBH₄Ethanol2-((4-Amino-5-(2-bromophenyl)-4H-triazol-3-yl)thio)-1-phenylethanol57%

Conditions : Sodium borohydride in ethanol at 45–50°C selectively reduces the ketone to an alcohol without affecting the triazole or bromophenyl moieties .

Condensation with Aldehydes

The amino group (-NH₂) participates in Schiff base formation with aromatic aldehydes.

Reaction with Substituted Aldehydes

AldehydeConditionsProductYieldSource
4-NitrobenzaldehydeAcetic acid/refluxSchiff base derivative73%

Structural Confirmation :
Products are characterized by NMR and IR spectroscopy, showing disappearance of the -NH₂ stretch and emergence of imine (C=N) peaks .

Tautomerization and Reactivity

The compound exhibits thiol-thione tautomerism, influencing its reactivity in alkylation reactions.

Tautomeric Equilibrium

TautomerKey Features (NMR)Reactivity
Thiolδ 14.11 ppm (S-H), δ 168.9 ppm (C=S)Prefers S-alkylation under basic conditions
Thioneδ 12.8 ppm (N-H), δ 170.2 ppm (C=S)Potential N-alkylation pathways

Impact on Synthesis :
Alkylation predominantly occurs at the sulfur atom due to the thiolate’s higher nucleophilicity compared to the triazole nitrogen .

Microwave Conditions

ParameterValueOutcomeSource
Temperature165°CReduced reaction time (30–45 min)
Pressure12.2 barImproved yield (up to 88%)

Example : Synthesis of 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole achieved 91% yield under microwave irradiation .

Structural Characterization

Key spectroscopic data for reaction products:

NMR and IR Signatures

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Thioether derivative3.85 (s, SCH₂), 7.2–8.1 (m, Ar-H)168.9 (C=S), 120–140 (Ar-C)758 (C-S stretch)
Schiff base8.4 (s, CH=N)160.2 (C=N)1650 (C=N stretch)

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity
  • 4-Amino-5-(3-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol: Derivatives with a 3-chlorophenyl group exhibit notable antimicrobial activity. For example, fused triazolothiadiazoles derived from this compound showed significant inhibition against bacterial and fungal strains (e.g., E. coli, S. aureus) .
  • 4-Amino-5-(4-Trifluoromethylphenyl)-4H-1,2,4-Triazole-3-Thiol: The electron-withdrawing trifluoromethyl group enhances lipophilicity, improving membrane penetration. Methyl disulfide derivatives of this compound demonstrated antibacterial potency against S. aureus and P. aeruginosa .
  • 4-Amino-5-(Pyridyl)-4H-1,2,4-Triazole-3-Thiol: Pyridyl-substituted analogs form coordination complexes with transition metals (Ni, Cu), which exhibit enhanced antimicrobial activity due to metal-ligand synergism .
Antioxidant Activity
  • 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT): Exhibits strong free radical scavenging in DPPH and ABTS assays due to electron-donating groups (-NH2, -SH) .
  • 4-Amino-5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP): The pyridyl group’s electron-withdrawing nature slightly reduces antioxidant capacity compared to AT .

Key Insight: The bromine atom in 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is electron-withdrawing, which may diminish antioxidant activity relative to phenyl or pyridyl analogs .

Anti-Tubercular and Anti-Inflammatory Properties

  • 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol: Displays potent anti-tubercular activity (MIC = 1.56 µg/mL against M. tuberculosis) due to the bulky 4-fluoro-3-phenoxyphenyl group enhancing target binding .
  • 4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol: Shows hepatoprotective effects in alcoholic hepatitis models, outperforming the reference drug thiotriazolin by reducing oxidative stress and cytolysis .

Physicochemical Properties

Compound IR Features (cm⁻¹) Key Structural Influence
4-Amino-5-(2-Bromophenyl) SH (~2520), NH (~3100) Ortho bromine increases molecular weight and steric hindrance
4-Amino-5-(Quinazolinyl) C=O (1680), C=N (1600) Quinazolinyl moiety enhances π-π stacking
4-Amino-5-(4-Methoxyphenyl) NH₂ (3350), C-O (1250) Methoxy group improves solubility in polar solvents

Biological Activity

4-Amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antituberculosis effects, supported by case studies and research findings.

  • Molecular Formula : C8H7BrN4S
  • Molecular Weight : 271.14 g/mol
  • CAS Number : 87239-96-1

Antimicrobial Activity

Research indicates that triazole-thiol derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising antibacterial activity against various pathogenic bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae19 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antituberculosis Activity

The compound has been evaluated for its antituberculosis properties against Mycobacterium tuberculosis (MTB). A study demonstrated that it exhibited significant anti-TB activity at concentrations of 5.5 µg/mL against H37Rv strains and 11 µg/mL against multi-drug-resistant strains . The mechanism of action involves targeting essential enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are critical for the survival of MTB .

Anticancer Activity

This compound has also been studied for its anticancer effects. In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The most active derivatives demonstrated an ability to inhibit cell migration and showed potential as antimetastatic agents .

Study on Antimicrobial Efficacy

In a comprehensive study evaluating the antimicrobial efficacy of various triazole derivatives, this compound was compared with standard antibiotics. The results indicated comparable inhibition zones against tested organisms when compared to ceftriaxone, highlighting its potential as an effective alternative in treating bacterial infections .

Evaluation of Anticancer Properties

Another study focusing on the anticancer properties of triazole derivatives found that compounds similar to this compound exhibited potent cytotoxic effects on cancer cells. The selectivity towards cancer cells was significantly higher than that observed in normal cell lines, suggesting a favorable therapeutic index for further development .

Q & A

Q. Q1: What are the standard protocols for synthesizing 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of 2-(2-bromobenzoyl)-N-R-hydrazinecarbothioamides under alkaline conditions. A common method involves refluxing with 2 mol equivalents of KOH in aqueous medium for 2 hours, followed by neutralization with acetic acid to precipitate the product . Microwave-assisted synthesis using a Milestone Flexi Wave system (rotor SK-15, 100 bar pressure, 300°C) has also been reported, reducing reaction times and improving yields. Characterization includes elemental analysis (CHNS via Elementar Vario L cube), FTIR, and ¹H NMR (400 MHz in DMSO-d₆) .

Q. Q2: What is the antimicrobial and antifungal activity profile of this compound?

The compound exhibits moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Activity is influenced by substituents on the triazole ring. For example, alkylthio derivatives (e.g., 3-(2-bromophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole) show enhanced efficacy due to increased lipophilicity . Standard assays include broth microdilution (CLSI guidelines) at concentrations of 1–100 µg/mL.

Q. Advanced Q2: How does the 2-bromophenyl substituent influence structure-activity relationships (SAR) compared to other aryl groups?

The electron-withdrawing bromine atom enhances stability and modulates electron density, improving binding to microbial targets like cytochrome P450 enzymes. Compared to 4-pyridyl analogs (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol), the 2-bromophenyl group increases hydrophobicity, enhancing membrane penetration . SAR studies require systematic substitution (e.g., replacing Br with Cl or NO₂) and docking simulations (AutoDock Vina) to validate target interactions.

Coordination Chemistry

Q. Q3: Can this compound form coordination complexes with transition metals?

While direct studies on the 2-bromophenyl derivative are limited, analogous triazole-thiols (e.g., 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol) form stable complexes with Ni(II), Cu(II), and Zn(II) in alcoholic media. Coordination occurs via the thiol sulfur and amino nitrogen, creating five-membered chelate rings. Characterization via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks) is recommended .

Q. Advanced Q3: What spectroscopic techniques resolve ambiguities in metal-ligand binding modes?

Use a combination of:

  • XPS : Confirm sulfur-metal bonding via S 2p peak shifts.
  • EPR : Detect Cu(II) geometry (e.g., square planar vs. tetrahedral).
  • EXAFS : Resolve bond distances and coordination numbers .

Electrochemical Applications

Q. Q4: Is this compound suitable for electrochemical sensing applications?

Triazole-thiols are promising for modifying electrodes due to their redox-active thiol groups. While the 2-bromophenyl variant hasn’t been tested, similar compounds (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) are used in sensors for nitrite or Hg(II). Methodology includes electropolymerization on graphite electrodes and AuNP functionalization .

Q. Advanced Q4: How can its electrochemical stability be optimized for harsh environments?

  • Encapsulation : Embed in polyhedral oligomeric silsesquioxane (POSS) matrices to prevent leaching .
  • Hybrid composites : Combine with carbon nanotubes for enhanced conductivity .

Data Contradictions and Resolution

Q. Q5: How can discrepancies in reported biological activities be resolved?

Contradictions often arise from varying substituents or assay conditions. For example:

  • Example : Antiradical activity of thiophen-2-ylmethyl analogs (88.89% at 1×10⁻³ M) vs. 4-fluorobenzylidene derivatives (53.78% at 1×10⁻⁴ M) .
  • Resolution : Standardize DPPH scavenging assays (λ = 517 nm) and control solvent polarity (ethanol vs. DMSO) .

Q. Q6: What novel methodologies could extend its research applications?

  • Click Chemistry : Introduce alkyne groups for Huisgen cycloaddition to create bioconjugates .
  • DFT Calculations : Predict redox potentials (B3LYP/6-31G*) to guide sensor design .

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